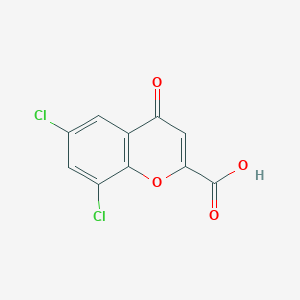

6,8-Dichlorochromone-2-carboxylic acid

Vue d'ensemble

Description

6,8-Dichlorochromone-2-carboxylic acid is a chemical compound with the molecular formula C10H4Cl2O4 and a molecular weight of 259.04 g/mol. It is a derivative of chromone, characterized by the presence of two chlorine atoms at the 6 and 8 positions and a carboxylic acid group at the 2 position. This compound is known for its diverse applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichlorochromone-2-carboxylic acid typically involves the chlorination of chromone derivatives followed by carboxylation. One common method includes the reaction of 6,8-dichlorochromone with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent control of reaction conditions to achieve the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 6,8-Dichlorochromone-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroxy derivatives.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products: The major products formed from these reactions include hydroxychromones, aminochromones, and thiolchromones, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity:

DCCA has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. A study conducted by researchers demonstrated that DCCA showed inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties:

Another area of interest is the anti-inflammatory potential of DCCA. In vitro studies have shown that DCCA can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This property is particularly relevant in the context of chronic inflammatory conditions such as rheumatoid arthritis.

Case Study:

In a study published in the Journal of Medicinal Chemistry, DCCA derivatives were synthesized and evaluated for their biological activity. The results indicated that certain derivatives exhibited enhanced anti-inflammatory effects compared to the parent compound, highlighting the importance of structural modifications in optimizing pharmacological properties .

Analytical Chemistry

Chromatographic Techniques:

DCCA is utilized as a standard compound in chromatographic methods for analyzing complex mixtures. Its distinct chemical structure allows for effective separation and quantification in various biological samples. Liquid chromatography coupled with mass spectrometry (LC-MS) has been employed to detect DCCA in biological fluids, facilitating studies on its pharmacokinetics and metabolism.

Data Table: Liquid Chromatography Parameters for DCCA Analysis

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile: Water (70:30) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 254 nm |

| Column Type | C18 Reverse Phase |

Materials Science

Polymer Synthesis:

DCCA has been investigated as a monomer for synthesizing novel polymers with tailored properties. Its ability to form cross-linked structures makes it suitable for producing materials with enhanced mechanical strength and thermal stability. Research has shown that incorporating DCCA into polymer matrices can improve their resistance to degradation under environmental stressors.

Case Study:

A recent study published in Polymer Chemistry demonstrated the synthesis of DCCA-based polymers and their application in coatings that exhibit improved durability and resistance to UV radiation. The findings suggest that these materials could be beneficial in protective applications where longevity is critical .

Mécanisme D'action

The mechanism of action of 6,8-Dichlorochromone-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity and alteration of signal transduction processes.

Comparaison Avec Des Composés Similaires

6,8-Dichloro-3-cyanochromone: This compound is similar in structure but contains a cyano group instead of a carboxylic acid group.

6,8-Dichloro-4-oxochromene-2-carboxylic acid: Another closely related compound with similar chemical properties.

Uniqueness: 6,8-Dichlorochromone-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.

Activité Biologique

6,8-Dichlorochromone-2-carboxylic acid (CAS No. 16722-38-6) is a halogenated derivative of chromone, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting key findings from recent studies.

- Molecular Formula : C₁₀H₄Cl₂O₄

- Molecular Weight : 259.04 g/mol

- Structure : The compound features a chromone backbone with two chlorine atoms at positions 6 and 8 and a carboxylic acid group at position 2.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In particular, its antibacterial effects have been evaluated against various bacterial strains.

Case Study: Antibacterial Activity

A study focusing on the antibacterial effects of chromone derivatives found that this compound showed promising results against Vibrio parahaemolyticus and Vibrio harveyi. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 20 µg/mL. The compound inhibited biofilm formation by disrupting bacterial motility and virulence factors, including the expression of genes related to quorum sensing and pathogenicity .

| Compound | MIC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| This compound | 20 | 50 |

| Control (No Treatment) | >500 | 100 |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated. Preliminary findings suggest that the compound may induce apoptosis in cancer cell lines. For instance, in vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability.

Table: Cytotoxicity Results

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 18 |

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.

- Modulation of Apoptotic Pathways : In cancer cells, it appears to activate pathways leading to programmed cell death.

Propriétés

IUPAC Name |

6,8-dichloro-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2O4/c11-4-1-5-7(13)3-8(10(14)15)16-9(5)6(12)2-4/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTRRPXNRFANIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C=C(O2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358567 | |

| Record name | 6,8-Dichlorochromone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16722-38-6 | |

| Record name | 6,8-Dichlorochromone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.